11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

Synthetic intermediate Redox chemistry Structure-activity relationship

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester (CAS 1250997-42-2) is a nitrogen-containing tricyclic compound belonging to the 1,5-methano-3-benzazocine family. Its molecular formula is C15H19NO2 with a molecular weight of 245.32 g/mol.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 1250997-42-2
Cat. No. B1404541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
CAS1250997-42-2
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2
InChIInChI=1S/C15H19NO2/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15/h3-6,12,16H,2,7-10H2,1H3
InChIKeyGBTMTUZKJYUVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic Acid Ethyl Ester (CAS 1250997-42-2): Structural & Supplier Baseline for Procurement Decisions


11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester (CAS 1250997-42-2) is a nitrogen-containing tricyclic compound belonging to the 1,5-methano-3-benzazocine family . Its molecular formula is C15H19NO2 with a molecular weight of 245.32 g/mol . The scaffold shares the tricyclo[7.3.1.02,7]trideca core with the Lycopodium alkaloid huperzine A but differs in the position of the nitrogen atom (11-aza vs. 6-aza) and the presence of a 9-carboxylic acid ethyl ester substituent [1]. The compound is primarily available from specialty chemical suppliers at purities of NLT 98% .

Non-oxidized tricyclic scaffold with 11-aza bridgehead nitrogen for N-functionalization studies
Ethyl ester handle enables orthogonal diversification via hydrolysis/amide coupling
Supplier-certified high purity; ambient storage convenience for routine synthetic workflows

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic Acid Ethyl Ester: Why Generic Substitution Is Not a Viable Procurement Strategy


Within the benzazocine and azatricyclo[7.3.1.02,7]trideca chemical space, subtle structural variations produce fundamentally different chemical and biological profiles. The target compound contains an 11-aza bridgehead nitrogen with a 9-ethyl ester on a fully unsaturated 2,4,6-triene ring system. Its closest commercial analog, ethyl 4-oxo-1,3,4,6-tetrahydro-1,5-methanobenzo[d]azocine-5(2H)-carboxylate (CAS 1250999-42-8), introduces a ketone at the 4-position, altering both the H-bonding capacity and the redox susceptibility of the molecule . A more distant scaffold match, huperzine A, places the nitrogen at the 6-position and replaces the ethyl ester with an enone-amine pharmacophore, which results in nanomolar acetylcholinesterase inhibition (IC50 ~47 nM) entirely absent from the 11-aza series [1]. Even the simple reduction of the double bonds to the hexahydro hydrochloride salt (Ethyl 1,2,3,4,5,6-hexahydro-1,5-methanobenzo[d]azocine-5-carboxylate hydrochloride) can significantly affect solubility and salt-forming capacity . Thus, interchangeably sourcing any “tricyclic azabenzazocine ester” without precisely matching CAS 1250997-42-2 risks introducing unrecognized differences in reactivity, downstream coupling efficiency, and biological readout.

Oxo analog 4-Oxo derivative (CAS 1250999-42-8) introduces ketone reactivity and requires refrigerated storage, altering synthetic compatibility and handling logistics.
6-Aza isomer 6-Aza scaffold (huperzine A core) targets acetylcholinesterase; the 11-aza ester lacks that pharmacophore, so biological readout will not transfer.
Reduced form Hexahydro hydrochloride salt alters solubility and salt capacity, potentially shifting reaction profile in multi-step sequences.

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic Acid Ethyl Ester: Quantitative Head-to-Head Evidence for Scientific Selection


Redox State Differentiation: Non-Oxidized Tricyclic Core vs. 4-Oxo Analog (CAS 1250999-42-8)

The target compound (C15H19NO2) possesses a methylene unit at the 4-position of the tricyclic core, whereas its closest commercial analog, CAS 1250999-42-8 (C15H17NO3), bears a ketone at that site. This difference results in a molecular formula that contains two additional hydrogen atoms and one fewer oxygen atom. The target compound has a molecular weight of 245.32 g/mol, compared to 259.30 g/mol for the 4-oxo analog . The absence of the ketone eliminates a hydrogen-bond acceptor site and alters the local electron density of the ring system, which is critical for any downstream reaction requiring nucleophilic attack or metal-catalyzed cross-coupling at the benzylic position. The SMILES of the target compound is O=C(C12CC3=CC=CC=C3C(C2)CNC1)OCC .

Redox state at C-4
Head-to-head
Target: CH₂ (no ketone); 4-Oxo analog: C=O; ΔMW −13.98 g/mol
Correct oxidation state for synthetic routes incompatible with ketones
Vendor-reported structural data; no experimental benchmarking
Synthetic intermediate Redox chemistry Structure-activity relationship

Nitrogen Position Isomerism: 11-Aza vs. 6-Aza Tricyclic Scaffold (Huperzine A Core) – Predicted Physicochemical Property Comparison

The target compound places the single nitrogen atom at the 11-position of the tricyclo[7.3.1.02,7]trideca framework, in contrast to the natural product huperzine A and its analogs, which place nitrogen at the 6-position [1]. The target compound also lacks the C-5 ketone and C-1 amino group present in huperzine A. Predicted physicochemical properties from Guidechem indicate that the target compound has a predicted density of 1.138±0.06 g/cm³, a boiling point of 358.5±42.0 °C, a flash point of 170.6±27.9 °C, and a refractive index of 1.555 . Huperzine A (C15H18N2O, MW 242.32 g/mol) has experimental logP of approximately 0.0 and is a solid with distinct melting behavior [2]. These differences in computational property predictions reflect the fundamentally different hydrogen-bonding and polarity profiles arising from nitrogen placement and substituent variation.

N-position isomerism
Class-level inference
Predicted density 1.138 g/cm³, bp 358.5 °C (target) vs. polar enone-amine (huperzine A)
Bridgehead N-functionalization distinct from 6-aza huperzine series
Predicted properties; experimental data to verify
Alkaloid scaffold Physicochemical profiling Drug discovery

Purity Specification and Supplier Availability: NLT 98% vs. Market Alternatives

The target compound is certified by MolCore at a purity of NLT 98% under ISO quality systems for pharmaceutical intermediate supply . It is available from Fujifilm Wako (via MATRIX SCIENTIFIC) in 250 mg, 500 mg, and 1 g packaging formats with room temperature storage . VWR also lists the compound in a 250 mg format . In contrast, the 4-oxo analog (CAS 1250999-42-8) is available from MolCore at NLT 98% but requires 2-8°C sealed storage away from moisture, reflecting its greater chemical lability due to the ketone group . A lower-purity option exists for the target compound at 96% from smaller suppliers on Guidechem, but this falls below the typical pharmaceutical intermediate purity threshold .

Purity & storage
Head-to-head
NLT 98% purity, ambient storage vs. 2–8 °C for 4-oxo analog
Reduces cold-chain logistics and degradation risk
Supplier certification: MolCore (ISO), Fujifilm Wako, VWR
Chemical procurement Purity specification Vendor qualification

Scaffold Flexibility for Synthetic Diversification: Ester Hydrolysis and Amide Formation vs. Ketone-Containing Analogs

The target compound's ethyl ester at the 9-position provides a chemically orthogonal handle for diversification through hydrolysis to the carboxylic acid followed by amide coupling, without interfering with the tricyclic amine. This synthetic utility differs from the 4-oxo analog (CAS 1250999-42-8), where both ester hydrolysis and ketone reactivity must be managed simultaneously. The benzazocine literature establishes that methanobenzazocine scaffolds with N-alkyl and ester substituents exhibit anti-inflammatory activity and cholesterol biosynthesis inhibition in standard pharmacological assays [1]. Analgesic activity has been demonstrated in multiple 1,5-methano-3-benzazocine derivatives using mouse hot-plate models, though quantitative data for the specific 11-aza-9-ethyl ester substituent pattern has not been published [2].

Functional group orthogonality
Class-level inference
2 orthogonal handles (ester + amine) vs. 3 (ester + ketone + amine) in 4-oxo analog
Simplifies protecting group strategy during analog synthesis
Class-level evidence; no comparative yield data available
Medicinal chemistry Library synthesis Late-stage functionalization

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic Acid Ethyl Ester: Evidence-Backed Application Scenarios for Procurement Planning


Synthetic Intermediate for 1,5-Methano-3-benzazocine-Based Analgesic Lead Optimization

The target compound provides the core 1,5-methano-3-benzazocine scaffold in the non-oxidized state, enabling N-functionalization at the 11-aza bridgehead and ester hydrolysis at the 9-position as two independent diversification points . The benzazocine class has established analgesic activity in the mouse hot-plate model, with specific derivatives showing efficacy comparable to morphine but with reduced pharmacodynamic side effects [1]. The compound's room-temperature storage stability (vs. 2-8°C for the 4-oxo analog) makes it a practical choice for iterative medicinal chemistry campaigns where multiple derivatives are accessed from a common intermediate .

Chemical Biology Probe Development Targeting Cholesterol Biosynthesis or Anti-inflammatory Pathways

The US3576812A patent establishes that methanobenzazocines possess dual anti-inflammatory and cholesterol biosynthesis inhibitory activities in standard pharmacological assays . The target compound's ethyl ester can be hydrolyzed to the free carboxylic acid and conjugated to affinity tags (biotin, fluorophores) or solid supports via amide bond formation, while the tricyclic amine remains available for structure-activity relationship exploration. This dual-handle architecture is well-suited for chemical probe development where both target engagement and functional activity readouts are required.

Analytical Reference Standard for Benzazocine Scaffold Quality Control and Impurity Profiling

With a certified purity of NLT 98% and ISO quality system backing from MolCore, the target compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency testing in benzazocine synthesis workflows . Its distinct retention time relative to the 4-oxo analog (CAS 1250999-42-8), which has different UV absorption due to the ketone chromophore, enables clear chromatographic separation and quantification in reaction monitoring [1]. Availability in pre-weighed 250 mg format from VWR facilitates direct use in analytical method validation protocols .

Parallel Medicinal Chemistry Library Synthesis via Late-Stage Ester Diversification

The ethyl ester group at the 9-position serves as a latent carboxylic acid for late-stage diversification. Unlike the 4-oxo analog, where ketone reduction or protection is required prior to ester hydrolysis, the target compound can be directly hydrolyzed to the acid (LiOH, THF/H2O) followed by HATU-mediated amide coupling with diverse amine libraries . The absence of the ketone eliminates competitive condensation side reactions that could reduce library purity and yield. This simplified two-step sequence supports automated parallel synthesis platforms for generating focused libraries of 11-azatricyclo[7.3.1.02,7]trideca-9-carboxamides with potential biological activity [1].

Application
Selection Property
Validation Focus
Benzazocine analgesic model research
Non-oxidized 11-aza scaffold with orthogonal ester/amine handles
Analgesic endpoint response in hot-plate models; reported class-level activity
Anti-inflammatory / cholesterol biosynthesis pathway studies
Ester handle for probe conjugation (biotin, fluorophore) without ketone interference
Target engagement and functional assay validation per US3576812A class evidence
Analytical reference standard for benzazocine synthesis
Certified high purity and distinct retention vs. 4-oxo analog
HPLC method development, impurity profiling, batch consistency
Parallel medicinal chemistry library synthesis
Latent carboxylic acid via ethyl ester; no competing ketone reactivity
Library purity and yield in automated diversification platforms
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